molecular formula C31H34ClNO2 B11461681 9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11461681
M. Wt: 488.1 g/mol
InChI Key: ABFMTGFWDNWHMU-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with cyclic ketones in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvent: Common solvents include ethanol, methanol, or acetic acid.

    Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Batch vs. Continuous Process: Depending on the demand and production capacity, either batch or continuous processes may be employed.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

    Safety and Environmental Concerns: Industrial processes must adhere to safety regulations and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of new functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: Acridine derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and molecular interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, for example, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to cellular receptors, modulating signaling pathways and cellular responses.

    DNA Intercalation: Acridine derivatives are known to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9-phenylacridine: A simpler acridine derivative with similar biological activities.

    10-methylacridinium chloride: Known for its use in photochemical studies and as a fluorescent probe.

    3,6-diaminoacridine: Used as an antiseptic and in the treatment of infections.

Uniqueness

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione stands out due to its complex structure, which provides unique chemical and biological properties

Properties

Molecular Formula

C31H34ClNO2

Molecular Weight

488.1 g/mol

IUPAC Name

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34ClNO2/c1-18-10-11-22(12-19(18)2)33-23-14-30(3,4)16-25(34)28(23)27(20-8-7-9-21(32)13-20)29-24(33)15-31(5,6)17-26(29)35/h7-13,27H,14-17H2,1-6H3

InChI Key

ABFMTGFWDNWHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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